molecular formula C16H12N4OS2 B2756315 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE CAS No. 79420-24-9

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B2756315
CAS No.: 79420-24-9
M. Wt: 340.42
InChI Key: DETOLMLOYLGMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both benzodiazole and benzothiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives, often in the presence of oxidizing agents.

    Coupling Reaction: The final step involves coupling the benzodiazole and benzothiazole moieties through a sulfanyl linkage, followed by acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

    Fluorescent Properties: The compound’s fluorescence can be attributed to its conjugated system, which allows for the absorption and emission of light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-(1,3-BENZOTHIAZOL-2-YL)BUTYRAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c21-14(20-16-19-12-7-3-4-8-13(12)23-16)9-22-15-17-10-5-1-2-6-11(10)18-15/h1-8H,9H2,(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETOLMLOYLGMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.